Cephalomannine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Glioblastoma

Scientific Field: Oncology

Summary of Application: Cephalomannine has been identified as a potential drug candidate for the treatment of glioblastoma (GBM), which is the most common and aggressive malignant primary brain tumor in adults.

Methods of Application/Experimental Procedures: The study utilized high-throughput drug screening of 118 drugs, including FDA-approved anticancer drugs, to identify compounds with anti-GBM activity.

Results/Outcomes: Cephalomannine showed high inhibition rates of more than 90% in the GBM cell lines. The half-maximal inhibitory concentration (IC50) of cephalomannine was determined, indicating its high potential for anti-GBM activity.

Inhibition of Hypoxia-Induced Cellular Functions in Lung Cancer

Scientific Field: Molecular Biology and Oncology

Methods of Application/Experimental Procedures: The study explored the mechanisms underlying cell responses to hypoxia and modulation of APEX1, which regulates HIF-1α and downstream pathways.

Results/Outcomes: Cephalomannine significantly inhibited cell viability, reactive oxygen species (ROS) production, intracellular pH, and migration in hypoxic LC cells.

Anti-Angiogenic Effects

Scientific Field: Pharmacology and Cancer Research

Summary of Application: Cephalomannine has been found to exhibit anti-angiogenic effects, which can be beneficial in the treatment of various cancers by inhibiting the growth of new blood vessels that tumors need to grow.

Methods of Application/Experimental Procedures: The compound’s effects on endothelial cell proliferation, migration, and tube formation were assessed in vitro using human umbilical vein endothelial cells (HUVECs).

Modulation of Immune Response

Scientific Field: Immunology

Summary of Application: Research suggests that Cephalomannine may modulate the immune response, potentially making it useful in autoimmune diseases and as an adjuvant in vaccines.

Methods of Application/Experimental Procedures: The compound was tested on various immune cell types to observe its effects on cell-mediated immunity and cytokine production.

Neuroprotective Agent

Scientific Field: Neurology

Summary of Application: Cephalomannine is being studied for its neuroprotective properties, which could be beneficial in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Methods of Application/Experimental Procedures: The neuroprotective effects were evaluated using cell culture models of neurodegeneration, where neuronal cells were exposed to neurotoxic compounds or conditions, and the protective effects of Cephalomannine were measured.

Results/Outcomes: The results showed that Cephalomannine could protect neuronal cells from induced toxicity, suggesting its potential use as a neuroprotective agent.

Antimicrobial Activity

Scientific Field: Microbiology

Summary of Application: Cephalomannine has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.

Methods of Application/Experimental Procedures: The antimicrobial efficacy of Cephalomannine was tested in vitro using standard microbial strains and clinical isolates.

Results/Outcomes: The compound showed significant inhibitory activity against several pathogens, with promising MIC and MBC/MFC values, indicating its potential as an antimicrobial agent.

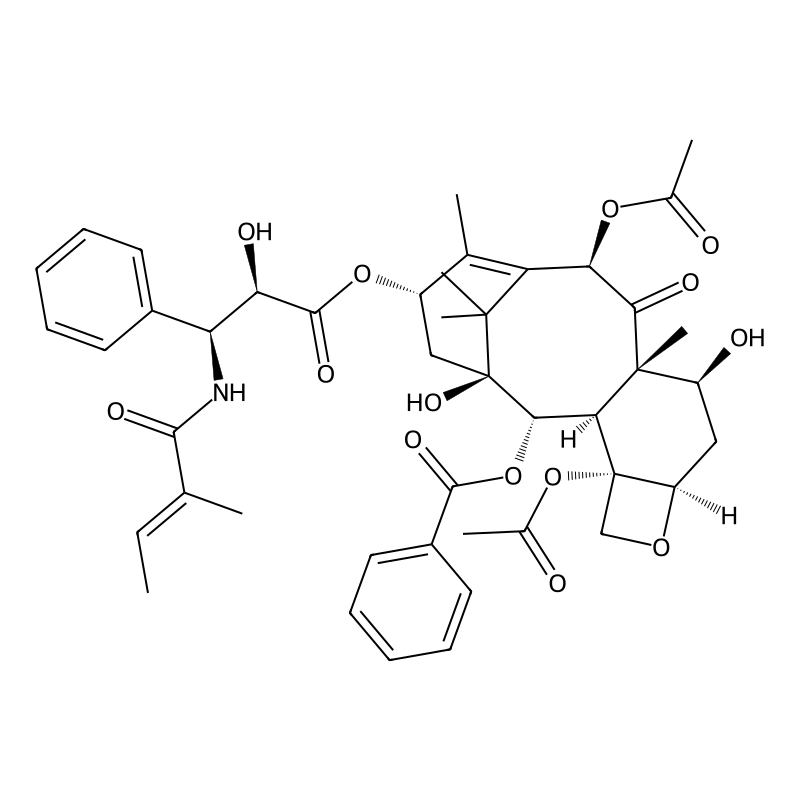

Cephalomannine is a naturally occurring diterpene taxane, primarily isolated from the bark and leaves of the yew tree species Taxus brevifolia and Cephalotaxus mannii. It is structurally related to paclitaxel (commonly known as Taxol), a well-known chemotherapeutic agent. Cephalomannine is distinguished by its unique chemical structure, which includes a complex arrangement of rings and functional groups that contribute to its biological activity. The molecular formula of cephalomannine is .

Cephalomannine undergoes various chemical transformations, including:

- Conversion to Taxol: Cephalomannine can be converted into paclitaxel through a series of reactions that involve dihydroxylation, cleavage, and benzoylation. This process enhances its therapeutic potential as paclitaxel is widely used in cancer treatment .

- Biotransformation: Microbial species such as Luteibacter sp. can metabolize cephalomannine, leading to the formation of several metabolites, including baccatin III and 10-deacetylbaccatin III. These transformations often involve hydrolysis and epimerization reactions .

Cephalomannine exhibits significant biological activity, particularly in its potential as an anticancer agent. Studies have shown that while it has lower potency compared to paclitaxel against various cancer cell lines, it still demonstrates cytotoxic effects that may be beneficial in therapeutic contexts. Its metabolites also show varying degrees of biological activity, suggesting that cephalomannine could serve as a precursor for developing new anticancer compounds .

Several methods have been developed for synthesizing cephalomannine or converting it into more active derivatives:

- Natural Extraction: The primary method involves extracting cephalomannine from yew tree bark and leaves.

- Chemical Synthesis: Various synthetic routes have been explored, including the conversion of simpler taxane precursors through chemical modifications such as oxidation and acylation .

- Microbial Transformation: Utilizing specific microorganisms to biotransform cephalomannine into more active metabolites represents an innovative approach to synthesis .

Cephalomannine's applications are primarily focused on its potential medicinal properties:

- Anticancer Research: As a precursor to paclitaxel, cephalomannine is studied for its anticancer properties and potential use in drug development.

- Pharmaceutical Development: Due to its structural similarities with paclitaxel, it serves as a compound of interest in developing new therapeutic agents with enhanced efficacy or reduced toxicity .

Research has indicated that cephalomannine interacts with various biological targets similar to those affected by paclitaxel. Studies assessing its metabolites have shown that they exhibit different levels of inhibition against cancer cell lines, highlighting the importance of understanding these interactions for therapeutic development .

Cephalomannine shares structural similarities with several other taxanes and related compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Paclitaxel | High | Strong anticancer properties | Widely used in clinical settings |

| Baccatin III | Moderate | Intermediate activity | Precursor for paclitaxel synthesis |

| 10-Deacetylbaccatin III | Moderate | Lower potency than paclitaxel | Key intermediate in taxane biosynthesis |

| 7-Epicephalomannine | Moderate | Varies depending on modifications | Potentially unique metabolic pathways |

| 10-Hydroxyacetyl-10-O-benzoyl-baccatin III | Moderate | Anticancer activity | Unique hydroxyl group modification |

Cephalomannine's uniqueness lies in its specific structural features and the ability to be transformed into more potent derivatives like paclitaxel, making it an important compound for further research in cancer therapeutics .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Dates

2: Gao F, Wang D, Huang X. Synthesis, isolation, stereostructure and cytotoxicity of paclitaxel analogs from cephalomannine. Fitoterapia. 2013 Oct;90:79-84. doi: 10.1016/j.fitote.2013.07.011. Epub 2013 Jul 20. PubMed PMID: 23876369.

3: Grobosch T, Schwarze B, Stoecklein D, Binscheck T. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2012 Jan-Feb;36(1):36-43. doi: 10.1093/jat/bkr012. PubMed PMID: 22290751.

4: Chang Z, Guo N, Liu T, Zhou Z, Wang Y. [Distribution and variation of paclitaxel and cephalomannine contents in wild Taxus cuspidata]. Zhongguo Zhong Yao Za Zhi. 2011 Feb;36(3):294-8. Chinese. PubMed PMID: 21585029.

5: Zhang JW, Ge GB, Liu Y, Wang LM, Liu XB, Zhang YY, Li W, He YQ, Wang ZT, Sun J, Xiao HB, Yang L. Taxane's substituents at C3' affect its regioselective metabolism: different in vitro metabolism of cephalomannine and paclitaxel. Drug Metab Dispos. 2008 Feb;36(2):418-26. Epub 2007 Nov 26. PubMed PMID: 18039807.

6: Li J, Dai J, Chen X, Zhu P. Microbial transformation of cephalomannine by Luteibacter sp. J Nat Prod. 2007 Dec;70(12):1846-9. Epub 2007 Nov 15. Erratum in: J Nat Prod. 2008 Apr;71(4):742. PubMed PMID: 18001087.

7: Vivekanandan K, Swamy MG, Prasad S, Mukherjee R, Burman AC. Identification of isocephalomannine in the presence of cephalomannine isomers and alkali metal ion adducts in a paclitaxel active pharmaceutical ingredient using electrospray tandem mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(11):1731-5. PubMed PMID: 16676315.

8: Beckvermit JT, Anziano DJ, Murray CK. An Improved Method for Separating Paclitaxel and Cephalomannine Using Ozone and Girard Reagents. J Org Chem. 1996 Dec 13;61(25):9038-9040. PubMed PMID: 11667894.

9: Moyna G, Mediwala S, Williams HJ, Scott AI. A simple algorithm for superimposing sets of NMR derived structures: its application to the conformational study of cephalomannine in lipophobic and lipophilic solution. J Chem Inf Comput Sci. 1996 Nov-Dec;36(6):1224-7. PubMed PMID: 8941997.

10: Glowniak K, Zgórka G, Józefczyk A, Furmanowa M. Sample preparation for taxol and cephalomannine determination in various organs of Taxus sp. J Pharm Biomed Anal. 1996 Jun;14(8-10):1215-20. PubMed PMID: 8818036.

11: Helson L. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines. Int J Oncol. 1993 Feb;2(2):297-9. PubMed PMID: 21573554.

12: Chmurny GN, Hilton BD, Brobst S, Look SA, Witherup KM, Beutler JA. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine. J Nat Prod. 1992 Apr;55(4):414-23. PubMed PMID: 1355110.

13: Kingston DG, Gunatilaka AA, Ivey CA. Modified taxols, 7. A method for the separation of taxol and cephalomannine. J Nat Prod. 1992 Feb;55(2):259-61. PubMed PMID: 1352536.